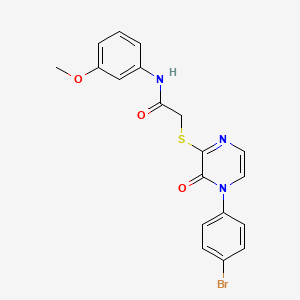
3-(3-氯-4-乙氧基苯甲酰)-4-羟基异喹啉-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. In the case of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one, a similar approach could be hypothesized based on the synthesis of related compounds. For instance, the synthesis of 4-hydroxyquinolines has been demonstrated through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by reduction of the nitro group . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate ethoxy and chloro substituents on the benzoyl chloride precursor.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Crystallographic studies of related compounds, such as isoquinoline derivatives, have revealed that they can form hydrogen-bonded structures with acids like 3-chloro-2-nitrobenzoic acid . These findings suggest that the target compound may also exhibit the ability to form hydrogen bonds, which could influence its solubility and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from studies on similar molecules. For example, the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists indicates that the introduction of chloro and hydroxy substituents on the phenyl ring can significantly affect biological activity . This suggests that the substitution pattern on the benzoyl component of the target compound could be critical for its chemical reactivity and potential as a pharmacophore.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved a series of reactions including substitution, nitration, reduction, cyclization, and chlorination, with the structure confirmed by NMR and MS spectrum . These techniques could be employed to determine the physical and chemical properties of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one, such as its solubility, melting point, and stability, which are essential for its practical applications.
科学研究应用
水生环境中的存在和归宿
一项研究综述了对羟基苯甲酸酯的出现、归宿和行为,对羟基苯甲酸酯是化妆品、药品和食品中使用的防腐剂。虽然不是确切的化合物,但该研究的相关性在于它对环境影响和生物降解性的考察,这些方面可以适用于水生环境中类似的化合物,如“3-(3-氯-4-乙氧基苯甲酰)-4-羟基异喹啉-1(2H)-酮” (Haman 等,2015)。
抗氧化剂活性的分析方法
另一项相关研究讨论了用于确定抗氧化剂活性的各种分析方法,包括氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试。这些方法对于评估化合物的抗氧化潜力至关重要,其中可能包括评估“3-(3-氯-4-乙氧基苯甲酰)-4-羟基异喹啉-1(2H)-酮” (Munteanu & Apetrei,2021)。
有机污染物处理中的氧化还原介体
关于氧化还原介体在氧化还原酶处理有机污染物中的应用的研究突出了化合物提高污染物降解效率的潜力。这种应用对于环境修复至关重要,并提出了类似化合物在工业废水处理中的可能用途 (Husain & Husain,2007)。
异恶唑-5(4H)-酮的抗氧化剂评估
关于 4-芳基亚甲基异恶唑-5(4H)-酮的简便合成和抗氧化剂评估的研究强调了合成和评估新化合物的抗氧化能力的重要性。这项研究可以激发对“3-(3-氯-4-乙氧基苯甲酰)-4-羟基异喹啉-1(2H)-酮”的抗氧化潜力的类似研究 (Laroum 等,2019)。
对 8-羟基喹啉的见解
对 8-羟基喹啉的综述突出了它们的显着生物活性以及作为广谱药物分子的潜力,提出了探索类似化合物(包括“3-(3-氯-4-乙氧基苯甲酰)-4-羟基异喹啉-1(2H)-酮”)的药物化学的框架,用于各种治疗靶点 (Gupta、Luxami 和 Paul,2021)。
属性
IUPAC Name |
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-24-14-8-7-10(9-13(14)19)16(21)15-17(22)11-5-3-4-6-12(11)18(23)20-15/h3-9,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORACIPALWXIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

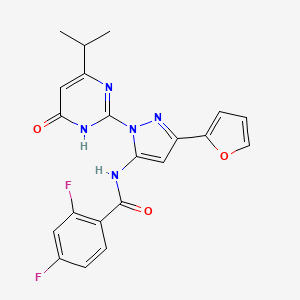
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)
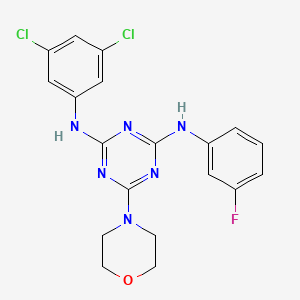
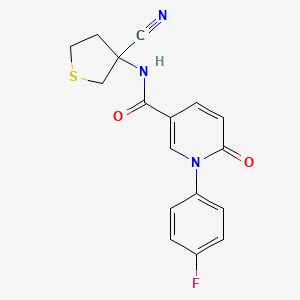
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)


![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)
![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)
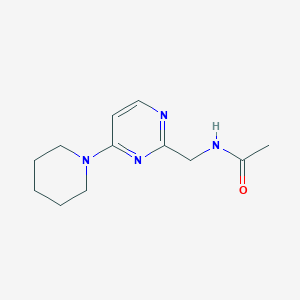
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
